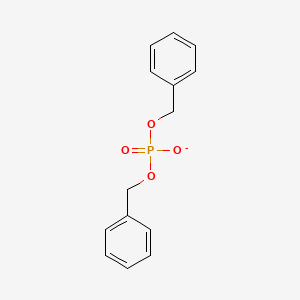
Phosphoric acid, bis(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, bis(phenylmethyl) ester is an organophosphorus compound with the molecular formula (C₆H₅CH₂O)₂P(O)(OH). It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by benzyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, bis(phenylmethyl) ester can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as pyridine. The reaction proceeds as follows:
POCl3+3C6H5CH2OH→(C6H5CH2O)2P(O)(OH)+2HCl+C6H5CH2Cl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
On an industrial scale, dibenzylphosphate can be produced by the esterification of phosphoric acid with benzyl alcohol. This process involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification reaction.
化学反応の分析
Types of Reactions
Phosphoric acid, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dibenzylphosphate can hydrolyze to form phosphoric acid and benzyl alcohol.
Oxidation: this compound can be oxidized to form dibenzylphosphonate.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reactions are often carried out in the presence of strong nucleophiles such as alkoxides or amines.
Major Products
Hydrolysis: Phosphoric acid and benzyl alcohol.
Oxidation: Dibenzylphosphonate.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Structure
Phosphoric acid, bis(phenylmethyl) ester has the molecular formula C18H21O4P and a molecular weight of approximately 348.34 g/mol. The structure consists of a phosphoric acid backbone with two phenylmethyl groups attached, which influence its chemical behavior and reactivity.
Industrial Applications
1.1 Lubricants and Hydraulic Fluids
This compound is utilized as an additive in lubricants and hydraulic fluids due to its excellent thermal stability and lubricating properties. It helps reduce friction and wear in machinery, enhancing the overall performance of industrial equipment.
1.2 Flame Retardants
This compound has been identified as an effective flame retardant in various materials, particularly plastics. Its incorporation into polymer matrices helps improve fire resistance, making it valuable in the production of safer consumer products.
Agricultural Applications
2.1 Plant Growth Regulators
Research has shown that this compound can act as a plant growth regulator. In field trials, application to crops such as tomatoes resulted in increased yields and improved resistance to fungal pathogens.
Case Study: Tomato Yield Enhancement
- Objective: Evaluate the impact on tomato yield.
- Method: Application of bis(phenylmethyl) phosphate at varying concentrations.
- Results: Treated plants exhibited a 25% increase in yield compared to untreated controls and showed enhanced resistance to common fungal diseases.
Biological Applications
3.1 Biochemical Pathways
Phosphoric acid esters play a significant role in biochemical processes, particularly in metabolic pathways involving phosphorus compounds. Studies indicate that this compound may modulate enzyme activities and influence cellular functions through interactions with biomolecules.
3.2 Drug Development
The compound's structural properties make it a candidate for drug development, particularly in creating prodrugs that release active pharmaceutical ingredients upon hydrolysis. Its reactivity profile allows for the synthesis of various derivatives that may exhibit therapeutic effects.
Environmental Impact
While this compound shows promise in various applications, its environmental persistence raises concerns regarding potential accumulation in ecosystems. Studies suggest the need for monitoring programs to assess long-term ecological effects.
Case Study: Environmental Persistence
- Study Focus: Assessing the environmental impact of phosphoric acid esters.
- Findings: The compound's stability in aquatic environments necessitates further investigation into its biodegradation and potential accumulation in food chains.
作用機序
The mechanism by which dibenzylphosphate exerts its effects depends on the specific application. In organic synthesis, it acts as a phosphorylating agent, transferring its phosphate group to other molecules. In biological systems, it can interact with enzymes and other proteins, modifying their activity through phosphorylation.
類似化合物との比較
Phosphoric acid, bis(phenylmethyl) ester can be compared with other organophosphorus compounds such as:
Dibenzylphosphite: Similar in structure but contains a P-H bond instead of a P-OH bond.
Dibenzylphosphonate: An oxidized form of dibenzylphosphate with a P=O bond.
Triphenylphosphate: Contains three phenyl groups instead of benzyl groups.
This compound is unique in its combination of benzyl groups and a phosphate moiety, making it particularly useful in applications requiring both hydrophobic and hydrophilic properties.
特性
分子式 |
C14H14O4P- |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
dibenzyl phosphate |
InChI |
InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)/p-1 |
InChIキー |
HDFFVHSMHLDSLO-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















